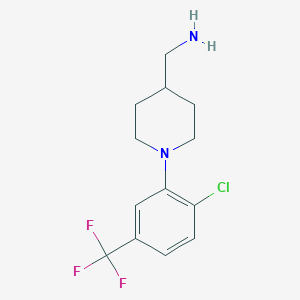
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with piperidine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating neurological disorders, due to its ability to interact with specific receptors and enzymes.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of (1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, resulting in therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: This compound shares the trifluoromethyl group but lacks the piperidine ring and chloro substitution.
(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar in structure but contains a nitro group and a different substitution pattern.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a piperidine ring.
Uniqueness
(1-(2-Chloro-5-(trifluoromethyl)phenyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the piperidine ring, allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C13H16ClF3N2 |
|---|---|
Molekulargewicht |
292.73 g/mol |
IUPAC-Name |
[1-[2-chloro-5-(trifluoromethyl)phenyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H16ClF3N2/c14-11-2-1-10(13(15,16)17)7-12(11)19-5-3-9(8-18)4-6-19/h1-2,7,9H,3-6,8,18H2 |
InChI-Schlüssel |
ZQNZUWSOWNKECU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


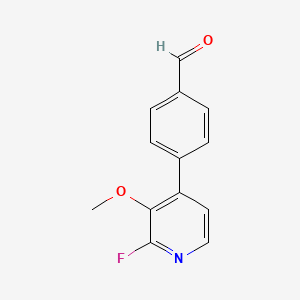
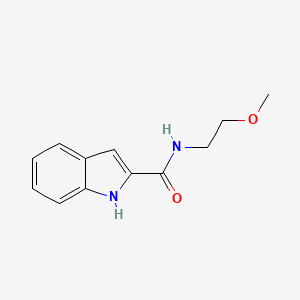
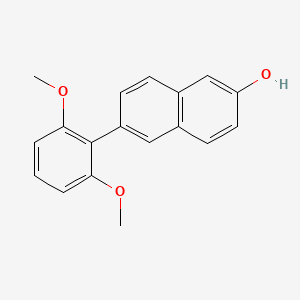
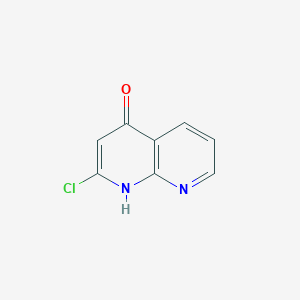

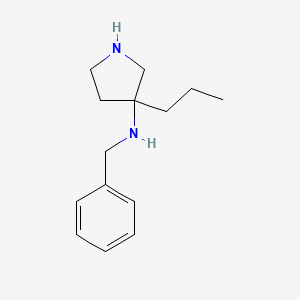
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
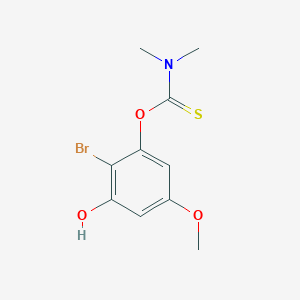
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

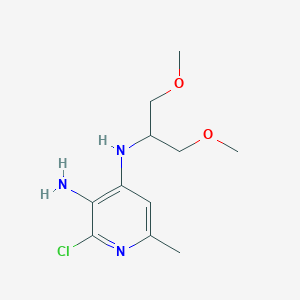
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
